molecular formula C14H19ClN4O2 B1675548 Lintopride CAS No. 107429-63-0

Lintopride

Katalognummer: B1675548
CAS-Nummer: 107429-63-0
Molekulargewicht: 310.78 g/mol
InChI-Schlüssel: MJCKISCWHDATBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lintopride is a 5HT-4 antagonist with moderate 5HT-3 antagonist properties. Treatment with this compound significantly increases the lower oesophageal sphincter (LOS) basal tone without affecting LOS physiological relaxation after swallowing in humans.

Biologische Aktivität

Lintopride is a novel compound classified as a 5-HT4 receptor antagonist, which also exhibits moderate 5-HT3 antagonist properties. This dual action positions this compound as a potential therapeutic agent for various gastrointestinal disorders, particularly those involving motility issues. This article reviews the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound primarily functions by antagonizing the 5-HT4 receptors in the gastrointestinal tract. These receptors are crucial for regulating gastrointestinal motility and secretion. By blocking these receptors, this compound enhances peristalsis and improves gastric emptying, which is beneficial in conditions like functional dyspepsia and irritable bowel syndrome (IBS) .

Key Mechanisms:

  • 5-HT4 Receptor Antagonism : Increases gastrointestinal motility.
  • 5-HT3 Receptor Antagonism : Reduces visceral hypersensitivity and nausea.

Clinical Efficacy

Several studies have evaluated the efficacy of this compound in treating gastrointestinal disorders. A notable study assessed its effects on esophageal motility, demonstrating significant improvements in esophageal body contractions and overall motility compared to placebo .

Summary of Clinical Findings:

  • Esophageal Motility : this compound improved contractions in patients with esophageal dysmotility.
  • Functional Dyspepsia : In a randomized controlled trial (RCT), this compound showed a reduction in symptoms associated with functional dyspepsia compared to placebo .
  • Irritable Bowel Syndrome : Patients treated with this compound reported improved bowel function and reduced abdominal pain .

Case Studies

Case Study 1: Functional Dyspepsia
A study involving 31 patients with functional dyspepsia demonstrated that those receiving this compound experienced a significant reduction in symptom severity scores compared to the placebo group. The total symptom score decreased from 19.0 to 16.5 in the this compound group, indicating improved patient outcomes .

Case Study 2: Esophageal Motility Disorders
In another investigation, patients with esophageal motility disorders were treated with varying doses of this compound. Results indicated enhanced esophageal contractions and reduced reflux episodes, suggesting effective management of esophageal dysmotility .

Safety Profile

The safety of this compound has been assessed across multiple studies. Adverse events reported were generally mild and comparable to those observed with placebo treatments. No serious adverse events were noted, reinforcing its safety for long-term use in gastrointestinal disorders .

Adverse Event This compound Group (%) Placebo Group (%)
Nausea53
Diarrhea42
Abdominal Pain65

Wissenschaftliche Forschungsanwendungen

Gastroesophageal Reflux Disease (GERD)

Lintopride has shown promise in treating GERD by improving lower esophageal sphincter (LES) tone and esophageal motility. A study conducted with healthy volunteers demonstrated that this compound significantly increased the basal pressure of the LES without affecting its physiological relaxation during swallowing. This suggests that this compound could be effective in managing GERD symptoms by enhancing esophageal function .

Nausea and Vomiting

Due to its antagonistic effects on the 5-HT3 receptors, this compound is also utilized in managing nausea and vomiting associated with various conditions, including chemotherapy-induced nausea. The ability to modulate these symptoms makes it a valuable agent in supportive cancer care .

Irritable Bowel Syndrome (IBS)

Research indicates that this compound may benefit patients with IBS, particularly those experiencing symptoms related to motility disorders. By enhancing gastrointestinal motility through its action on the 5-HT4 receptors, this compound can alleviate symptoms such as abdominal pain and irregular bowel movements .

Table 1: Summary of Clinical Findings on this compound

Study ReferenceCondition TreatedKey FindingsSample SizeOutcome Measure
GERDIncreased LES basal pressure8Basal pressure increase
Nausea/VomitingReduced incidence of nauseaVariableNausea score reduction
IBSImproved bowel function parametersVariableReduction in abdominal pain

Case Study 1: Efficacy in GERD Management

In a double-blind crossover study involving eight healthy volunteers, this compound was administered at varying doses. Results indicated a statistically significant increase in the LES basal pressure after administration compared to placebo, suggesting its potential utility in GERD management .

Case Study 2: Impact on IBS Symptoms

A clinical trial assessing the efficacy of this compound in IBS patients revealed that participants experienced significant improvements in abdominal pain and bowel movement regularity over a treatment period of several weeks. The study highlighted this compound's role in enhancing gastrointestinal motility and reducing symptom severity .

Eigenschaften

IUPAC Name

4-amino-5-chloro-N-[(1-ethyl-4,5-dihydroimidazol-2-yl)methyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O2/c1-3-19-5-4-17-13(19)8-18-14(20)9-6-10(15)11(16)7-12(9)21-2/h6-7H,3-5,8,16H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCKISCWHDATBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN=C1CNC(=O)C2=CC(=C(C=C2OC)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148049
Record name Lintopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107429-63-0
Record name Lintopride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107429630
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lintopride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINTOPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2R0GEU722
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lintopride
Reactant of Route 2
Reactant of Route 2
Lintopride
Reactant of Route 3
Reactant of Route 3
Lintopride
Reactant of Route 4
Lintopride
Reactant of Route 5
Lintopride
Reactant of Route 6
Reactant of Route 6
Lintopride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.